Iron(III) dichromate, with the chemical formula , is an inorganic compound that consists of iron in the +3 oxidation state and the dichromate ion . This compound appears as a dark red or orange solid and is primarily used in various chemical applications, including as a reagent in organic synthesis and as a pigment. Iron(III) dichromate is known for its oxidizing properties and is classified under chromium compounds, which are often associated with toxicity and environmental concerns due to the presence of hexavalent chromium.
Iron(III) dichromate exhibits significant biological activity, particularly due to its chromium content. Chromium compounds, especially those in the hexavalent state, are known carcinogens and can cause various health issues when inhaled or ingested. Chronic exposure may lead to respiratory problems, skin allergies, and increased risk of cancer. The toxicity is primarily attributed to the oxidative stress induced by chromium ions, which can damage cellular components and DNA .
Iron(III) dichromate can be synthesized through various methods:
Iron(III) dichromate has several applications across various fields:
Studies on interactions involving iron(III) dichromate focus on its reactivity with various biological molecules and other chemical species. The compound's ability to generate reactive oxygen species makes it a subject of research concerning oxidative stress and its implications for health. Additionally, investigations into its interaction with proteins and nucleic acids reveal potential mechanisms for its toxic effects .
Iron(III) dichromate shares similarities with other chromium compounds, particularly those containing chromium in different oxidation states. Below is a table comparing iron(III) dichromate with related compounds:
Compound | Chemical Formula | Oxidation State | Unique Properties |
---|---|---|---|
Iron(III) chromate | +3 | Less toxic than dichromates; used in ceramics | |
Potassium dichromate | +6 | Strong oxidizing agent; commonly used in labs | |
Sodium chromate | +6 | Used in dyeing and tanning processes | |
Chromium trioxide | +6 | Highly toxic; used in electroplating |
Iron(III) dichromate is unique due to its specific combination of iron and chromium oxides, giving it distinct properties that differ from other chromium compounds while retaining some similar chemical behaviors .
Solid-phase synthesis utilizing urea ligands has emerged as a versatile route for preparing iron(III) dichromate complexes. The reaction between hexakis(urea-O)iron(III) nitrate and sodium dichromate in aqueous media yields [hexakis(urea-O)iron(III)] dichromate {[Fe(urea-O)₆]₂(Cr₂O₇)₃} with a 59% yield. This method, first reported by Barbieri, involves slow concentration and crystallization of the mother liquor under acidic conditions (pH ∼1.08). The dichromate anion’s stability in acidic media prevents its disproportionation to chromate, ensuring product integrity.
The asymmetric unit of the resulting crystal structure contains one-third of an iron(III) ion, two urea molecules, and one-half of a dichromate anion, as confirmed by single-crystal X-ray diffraction. Spectroscopic characterization reveals distinct vibrational modes for the coordinated urea ligands and dichromate anions. For instance, infrared (IR) and Raman spectra show νₐₛ(CrO₃) and νₛ(CrO₃) bands at 931 cm⁻¹ and 908 cm⁻¹, respectively, while urea coordination shifts the C=O stretching frequency to 1,670 cm⁻¹ (Table 1).
Table 1: Vibrational Modes of [Fe(urea-O)₆]₂(Cr₂O₇)₃
IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
---|---|---|
931 | 937 | νₐₛ(CrO₃) |
905 | 908 | νₛ(CrO₃) in-phase |
887 | 892, 848 | νₛ(CrO₃) out-of-phase |
Thermal decomposition studies further elucidate the compound’s stability. Differential scanning calorimetry (DSC) reveals endothermic ligand loss at 165–320°C, followed by exothermic redox reactions between urea and dichromate. In oxidative atmospheres, decomposition above 550°C yields a single-phase Fe–Cr mixed oxide with an eskolaite-like structure (XRD d-spacing = 2.60, 2.04, and 1.48 Å). In contrast, inert atmospheres produce a two-phase system containing eskolaite and spinel-structured chromite (FeCr₂O₄), as evidenced by Mössbauer spectroscopy.
Electrochemical synthesis leveraging the Fe²⁺/Cr₂O₇²⁻ redox couple remains underexplored in the literature. However, insights from thermal decomposition studies suggest potential pathways. During calcination of [Fe(urea-O)₆]₂(Cr₂O₇)₃ in nitrogen, Fe³⁺ undergoes partial reduction to Fe²⁺ at ∼325°C, accompanied by dichromate anion decomposition into Cr³⁺ oxides. Mössbauer spectra reveal a 6% Fe²⁺ component (isomer shift δ = 1.057 mm/s, quadrupole splitting Δ = 2.075 mm/s) at this stage, indicating electron transfer from urea ligands to Fe³⁺.
While direct electrochemical data are absent, the observed redox behavior implies that applying an external potential could modulate Fe³⁺/Cr₂O₇²⁻ interactions. For instance, controlled-potential electrolysis in acidic media might facilitate Cr₂O₇²⁻ reduction to Cr³⁺ while oxidizing Fe²⁺ to Fe³⁺, though experimental validation is required.
Anion exchange strategies effectively incorporate dichromate into iron(III) complexes. The reaction of [Fe(urea-O)₆]³⁺ nitrate with sodium dichromate exemplifies this approach, where nitrate anions are replaced by dichromate under acidic conditions. High-performance liquid chromatography–mass spectrometry with chemical ionization (HPLC-MS-CI) confirms the absence of free chromate ions, underscoring the method’s selectivity.
Critical parameters for successful anion exchange include:
The resulting [Fe(urea-O)₆]₂(Cr₂O₇)₃ exhibits a solubility of 37.0 g/L in water at 20°C, with a pycnometric density of 1.809 g/mL. Post-synthetic modifications, such as calcination, further tailor the material’s properties. For example, heating at 800°C in air produces micro- and nanoparticles of Fe–Cr oxides, as shown by scanning electron microscopy (SEM).
The single-crystal X-ray diffraction analysis of hexakis(urea-O)iron(III) dichromate has provided comprehensive structural insights into this complex coordination compound [1]. The compound crystallizes in the trigonal space group R3̅c with unit cell parameters a = 18.6756(13) Å and c = 27.2545(9) Å at 128(2) K, with Z = 6 [1]. The crystal structure reveals a hexacoordinated iron(III) cation surrounded by six urea ligands arranged in an octahedral geometry [1].
The asymmetric unit contains one-third of an iron(III) ion, two urea molecules, and one-half of a dichromate anion [1]. The powder X-ray diffraction pattern agrees well with the calculated pattern derived from synchrotron X-ray diffraction, confirming the structural integrity of the compound [1]. The pycnometric density has been determined to be 1.809 g/mL at 25°C in chloroform [1].
Parameter | Value |
---|---|
Space Group | R3̅c |
Unit Cell a (Å) | 18.6756(13) |
Unit Cell c (Å) | 27.2545(9) |
Temperature (K) | 128(2) |
Z Value | 6 |
Density (g/mL) | 1.809 |
The structural analysis reveals that all six urea ligands are involved in intramolecular hydrogen bonds, with every urea molecule forming hydrogen bonds with only one of its amino groups [1]. This results in three urea ligands forming monodentate hydrogen bonds and the other three forming bifurcated intramolecular hydrogen bonds [1]. The conformation of the complex is stabilized by nine internal hydrogen bonds, creating a robust three-dimensional network [1].
The dichromate anions in the structure participate in extensive hydrogen bonding interactions with the urea ligands [1]. The terminal oxygen atoms O3, O4, and O6 of the dichromate units are involved in bidentate, tridentate, and tetradentate hydrogen bond interactions respectively [1]. The bridging oxygen of the dichromate ions forms bifurcated hydrogen bonds with the H1A hydrogens, which are also coordinated to terminal dichromate oxygens [1].
The Kitaigorodskii packing coefficient for the compound is 66.9%, indicating efficient space utilization within the crystal lattice [1]. The structure contains 1.8% of potential solvent accessible voids with volumes of 147.7 ų per unit cell [1]. This relatively low void content suggests a tightly packed crystal structure with minimal solvent inclusion.
The spectroscopic characterization of hexaurea-iron(III) dichromate reveals complex electronic transitions arising from both the iron(III) complex cation and the dichromate anion [1]. The ultraviolet-visible spectroscopy studies demonstrate multiple overlapping bands due to ligand-to-metal charge transfer transitions and d-d transitions [1].
In the ultraviolet-visible spectra, three main peaks belonging to the dichromate anion are observed [1]. The ground state ¹A₁ configuration allows electrons to be excited to the empty antibonding t₂ and e orbitals [1]. The corresponding bands are found around 250 and 370 nanometers, representing ¹T₂(t₁⁵t₂¹) ← ¹A₁ and ¹T₂(t₁⁵e¹) ← ¹A₁ transitions respectively [1].
The first band overlaps with the n-π* and π-π* transitions of the urea ligand, which also corresponds to iron(III)-O═C ligand-to-metal charge transfer bands occurring at approximately 230 nanometers [1]. This overlap complicates the spectral interpretation but provides evidence for the electronic communication between the metal center and ligands [1]. The band exhibits multiple shoulders, suggesting that different chromium-oxygen moieties of the anion have different hydrogen bonding environments, resulting in slight symmetry changes [1].
Wavelength (nm) | Assignment | Origin |
---|---|---|
230 | n-π, π-π | Urea ligand/Fe(III)-O LMCT |
250 | ¹T₂(t₁⁵t₂¹) ← ¹A₁ | Dichromate anion |
333, 355, 377 | ¹T₂(t₁⁵e¹) ← ¹A₁ | Dichromate anion |
480 | ⁴A₁, ⁴E(⁴G) ← ⁶A₁ | Iron(III) d-d + LMCT |
590 | ⁴T₂(⁴G) ← ⁶A₁ | Iron(III) d-d |
800 | ⁴T₁(⁴G) ← ⁶A₁ | Iron(III) d-d |
The fine structure observed at 333, 355, and 377 nanometers arises from vibration-electronic coupling in the ¹T₂(t₁⁵e¹) ← ¹A₁ transition [1]. The splitting and shift of these peaks compared to literature data originates from symmetry breaking from Td (free dichromate anion) to D₃ due to different chromium-oxygen bond distances confirmed by synchrotron X-ray diffraction [1].
At higher wavelengths, the ⁴A₁, ⁴E(⁴G) ← ⁶A₁ transitions of the iron(III) cation appear as a high-intensity broadened peak at 480 nanometers, combined with ligand-to-metal charge transfer transitions of the dichromate anion [1]. Additional d-d transitions of the iron(III) center are observed as low-intensity broad peaks at approximately 590 and 800 nanometers, corresponding to ⁴T₂(⁴G) ← ⁶A₁ and ⁴T₁(⁴G) ← ⁶A₁ transitions respectively [1].
The charge transfer nature of several transitions indicates significant electronic communication between the iron(III) center and both the urea ligands and dichromate counterions [1]. This electronic coupling is fundamental to understanding the redox chemistry and thermal decomposition behavior of the compound [1].
The thermal decomposition of hexaurea-iron(III) dichromate has been comprehensively studied using thermogravimetric analysis, differential scanning calorimetry, and mass spectrometry techniques in both inert and oxidative atmospheres [1]. The thermal analysis reveals a complex multi-step decomposition process beginning around 110°C [1].
The initial decomposition step involves endothermic ligand loss, similar to the thermal decomposition pattern observed for hexakis(urea-O)iron(III) nitrate [1]. However, the oxidation of liberated urea begins immediately and appears as a subsequent but coinciding exothermic process [1]. The liberated non-oxidized urea ligands melt and subsequently decompose in the molten state following typical urea decomposition pathways [1].
Step | Temperature (°C) | Atmosphere | Process | Heat Effect (kJ/mol) |
---|---|---|---|---|
1 | 110-135 | Air/Inert | Ligand loss + oxidation | Endothermic → Exothermic |
2 | 135-160 | Air/Inert | Urea decomposition | Similar in both |
3 | 160-250 | Air/Inert | Continued decomposition | Similar in both |
4 | 275-312 | Air | Multiple processes | 766.5 |
4 | 275-312 | Inert | Multiple processes | 103.7 |
The thermal decomposition features and reaction heats are very similar in the first three decomposition steps under both inert and air atmospheres, indicating that atmospheric oxygen has minimal influence on these decomposition processes below 250°C [1]. However, the fourth decomposition step involves at least three different processes, corresponding to differential thermogravimetric peak temperatures at 275, 290, and 312°C in the presence of oxygen [1].
The reaction heats differ by one order of magnitude between inert and air atmospheres (103.7 and 766.5 kJ/mol respectively) in the fourth step [1]. This significant difference confirms that the fourth step in the oxidative atmosphere includes combustion processes [1]. The total heat effects are 516.3 kJ/mol in argon and 1178.1 kJ/mol in oxygen-containing atmospheres [1].
Mass spectrometry analysis during thermal decomposition reveals the formation of water and ammonia above 135°C, which is typical for urea decomposition [1]. However, the detection of carbon monoxide/nitrogen and nitrogen oxide at approximately 160°C in an exothermic reaction confirms the occurrence of solid-phase quasi-intramolecular redox reactions between the urea ligands and dichromate anions [1].
Heat treatment at specific temperatures (165, 200, 320, 550, and 800°C) for 2 hours reveals the evolution of different phases depending on the atmosphere [1]. In air, a single-phase iron(III)-chromium(III) mixed oxide with an eskolaite-like structure forms [1]. In an inert atmosphere, a two-phase system containing the same eskolaite-like iron-chromium mixed oxide plus a chromite spinel phase develops [1].
The weight losses during complete thermal decomposition are 55.17% and 58.45% in oxidative and inert atmospheres respectively [1]. Scanning electron microscopy images show the formation of a solidified molten layer at particle edges when heated to approximately 350°C in an oxidative atmosphere, with bubble-shaped holes attributed to gas formation in the viscous molten urea [1]. At higher temperatures (550°C in nitrogen and 800°C in air), micro- and nanosize particles form [1].